molecular formula C20H21BrN2O2 B2765748 3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005294-46-1

3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2765748
CAS No.: 1005294-46-1
M. Wt: 401.304
InChI Key: AQEQPDJSUYMIQY-UHFFFAOYSA-N
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Description

3-Bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold acylated with a 2-methylpropanoyl group at the 1-position and a 3-bromo-substituted benzamide moiety at the 7-position. The bromine atom at the benzamide’s 3-position likely enhances electrophilicity and influences binding interactions, while the 2-methylpropanoyl group may modulate solubility and metabolic stability .

Properties

IUPAC Name

3-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-10-4-6-14-8-9-17(12-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEQPDJSUYMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

The isobutyryl group is introduced through an acylation reaction, where the brominated tetrahydroquinoline is treated with isobutyryl chloride in the presence of a base such as pyridine. Finally, the benzamide moiety is attached through an amidation reaction, where the intermediate product is reacted with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways involved in inflammation, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogs include:

  • Benzamide substituents : Electron-withdrawing (e.g., Br, CF₃) vs. electron-donating (e.g., OCH₃).
  • Acyl groups on tetrahydroquinoline: Propanoyl, sulfonyl, or heterocyclic (e.g., morpholine, piperidine).

The table below summarizes critical differences:

Compound Name Substituents on Benzamide Acyl Group on Tetrahydroquinoline Molecular Weight (g/mol) Key Pharmacological Insights References
3-Bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-THQ-7-yl]benzamide (Target Compound) 3-Bromo 2-Methylpropanoyl ~403.3 (estimated) Hypothesized mTOR inhibition*
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-THQ-7-yl]benzamide (G511-0318) 2,3-Dimethoxy 2-Methylpropanoyl 382.45 Screening compound; no activity specified
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-THQ-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) 3,5-Bis(trifluoromethyl) Morpholine-4-carbonyl ~535.4 Demonstrated mTOR inhibition in cellular assays
2-Bromo-N-(1-(ethylsulfonyl)-1,2,3,4-THQ-7-yl)benzamide 2-Bromo Ethylsulfonyl ~407.3 Unreported activity; sulfonyl group enhances polarity

*Hypotheses based on structural similarity to mTOR inhibitors in .

Substituent Effects on Bioactivity and Physicochemical Properties

  • Bromo vs. Methoxy : The 3-bromo group in the target compound increases molecular weight and lipophilicity (cLogP ~3.5 estimated) compared to G511-0318’s 2,3-dimethoxy groups (cLogP ~2.8). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups could improve solubility .
  • Morpholine/Piperidine: Introduce hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability .

Pharmacological Potential and Limitations

  • While compounds like 10e () show confirmed mTOR inhibition, the target compound’s bromo substituent and acyl group remain unvalidated for this activity.
  • Ethylsulfonyl analogs () highlight the trade-off between polarity (solubility) and passive diffusion efficacy .

Biological Activity

  • IUPAC Name : 3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
  • Molecular Formula : C16H19BrN2O
  • Molecular Weight : 349.24 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that tetrahydroquinoline derivatives can effectively inhibit the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction
PC-312.7Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

Research Findings on Antimicrobial Efficacy

A study evaluating the antimicrobial effects of tetrahydroquinoline derivatives found that they exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may act on various receptors affecting cellular signaling pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

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